molecular formula C7H16 B165511 2,3-Dimethylpentane CAS No. 565-59-3

2,3-Dimethylpentane

Cat. No. B165511
CAS RN: 565-59-3
M. Wt: 100.2 g/mol
InChI Key: WGECXQBGLLYSFP-UHFFFAOYSA-N
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Description

2,3-Dimethylpentane is an organic compound of carbon and hydrogen with the formula C7H16 . It is an alkane, a fully saturated hydrocarbon, and one of the isomers of heptane . It is a colorless, mobile liquid with an odor resembling heptane or gasoline . It is used in organic synthesis and as a component in gasoline .


Synthesis Analysis

This compound is practically absent in the synthetic fuel produced from hydrogen and carbon monoxide by the Fischer–Tropsch process . The pure compound can be prepared by reacting the Grignard reagent sec-butyl magnesium bromide .


Molecular Structure Analysis

The molecular formula of this compound is C7H16 . The molecular weight is 100.20 g/mol . The structure of the molecule is CH3–CH(CH3)–CH(CH3)–CH2–CH3, which is a molecule of pentane with methyl groups –CH3 replacing hydrogen atoms on carbon atoms 2 and 3 .


Chemical Reactions Analysis

A photooxidation rate constant of 3.4 x 10 -12 cm 3 /molecule?sec was reported for the gas-phase reaction of this compound and OH radicals . Complete combustion in air yields carbon dioxide and water vapor .


Physical And Chemical Properties Analysis

This compound is a colorless, mobile liquid . It evaporates when spilled, forming combustible vapors . The boiling point is 89.7 °C .

Scientific Research Applications

Thermodynamic Properties

2,3-Dimethylpentane has been studied for its low-temperature thermodynamic properties. Finke, Messerly, and Douslin (1976) determined its molar heat capacity, transition and melting temperatures, and enthalpies of transition and fusion using adiabatic calorimetry. Their findings provide valuable data for understanding the substance's behavior in various states, although the standard entropies in the perfect gas state at 298.15 K were not determined for this compound due to crystallization issues (Finke, H., Messerly, J. F., & Douslin, D. R., 1976).

Chemical Analysis Techniques

This compound has been utilized in test mixtures for evaluating the efficiency of fractionating columns. Kuehner (1963) conducted a study using this compound and 2-methylhexane as a test mixture to determine relative volatility through fractional distillation. This mixture was experimentally and theoretically compared with another commonly used test mixture for assessing fractionating columns' performance (Kuehner, E. C., 1963).

Structural Analysis

The molecular structure of 2,4-dimethylpentane, closely related to this compound, has been studied through gas electron diffraction, vibrational spectroscopy, and ab initio calculations. Sugino, Takeuchi, Egawa, and Konaka (1990) identified the most stable conformers of 2,4-dimethylpentane, providing insights into the structural properties of branched alkanes, which include this compound (Sugino, M., Takeuchi, H., Egawa, T., & Konaka, S., 1990).

Radiolysis Studies

The γ-radiolysis of 2,4-dimethylpentane, related to this compound, has been examined to understand the primary radicals formed during radiolysis. Castello, D'amato, and Tealdo (1981) studied this process in liquid 2,4-dimethylpentane, determining radiation-chemical yields for various C-H and C-C bond ruptures in branched-chain alkanes (Castello, G., D'amato, G., & Tealdo, G., 1981).

Conformational Studies

Research on 2,4-dimethylpentane, a compound structurally similar to this compound, has provided insights into conformational behaviors of branched alkanes. Göttlich, Schopfer, Stahl, and Hoffmann (1997) analyzed the conformational preferences of 3,5-dimethylhexene derivatives, which include 2,4-dimethylpentane, revealing how methyl group positioning affects molecular conformation (Göttlich, R., Schopfer, U., Stahl, M., & Hoffmann, R. W., 1997).

Catalyst Studies

The hydroisomerisation of n-heptane over Pt/sulfated zirconia catalysts involved this compound as a reaction product. Oloye, Aliyev, and Anderson (2018) observed that under various conditions, this compound formed as one of the isomers, with selectivity to it dominating in certain scenarios. This study provides insights into the catalytic behavior involving this compound in hydrocarbon transformations (Oloye, F. F., Aliyev, R., & Anderson, J. A., 2018).

Mechanism of Action

Pharmacokinetics

As a small, non-polar molecule, it is likely to be absorbed through the skin and lungs . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethylpentane. For example, temperature and pressure can affect its physical state and reactivity . .

Safety and Hazards

2,3-Dimethylpentane is highly flammable . It may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

Relevant Papers A test mixture consisting of this compound and 2-methylhexane was prepared and its relative volatility determined by a fractional distillation method . This test mixture was compared, experimentally and theoretically, with another test mixture commonly used for evaluating highly efficient fractionating columns .

properties

IUPAC Name

2,3-dimethylpentane
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InChI

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3
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InChI Key

WGECXQBGLLYSFP-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C(C)C
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Molecular Formula

C7H16
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DSSTOX Substance ID

DTXSID20862203
Record name Pentane, 2,3-dimethyl-
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Molecular Weight

100.20 g/mol
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Physical Description

Colorless liquid with an odor of gasoline; [NJ-HSFS]
Record name 2,3-Dimethylpentane
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Vapor Pressure

68.9 [mmHg]
Record name 2,3-Dimethylpentane
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CAS RN

565-59-3
Record name 2,3-Dimethylpentane
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Record name 2,3-DIMETHYLPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,3-dimethylpentane?

A1: this compound has the molecular formula C₇H₁₆ and a molecular weight of 100.20 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques used for characterizing this compound include infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR for fluorinated derivatives. [] These techniques provide information about the functional groups, bonding, and structure of the molecule.

Q3: How does the branching in this compound affect its boiling point compared to linear heptane?

A3: Branching in alkanes generally lowers the boiling point. While n-heptane has a boiling point of 98.4 °C, this compound boils at a lower temperature of 89.8 °C. [] This is because branched alkanes have reduced surface area and weaker intermolecular forces compared to their linear counterparts.

Q4: How does the structure of this compound affect its density and viscosity?

A4: Increased branching generally leads to lower density and viscosity. Compared to longer chain pentaerythritol esters like pentaerythritol tetraheptanoate, this compound has a lower viscosity due to its smaller size and reduced intermolecular forces. []

Q5: What is the significance of the negative temperature coefficient (NTC) region in this compound autoignition?

A5: The NTC region, observed in autoignition studies of this compound and other alkanes, indicates a range of temperatures where the ignition delay increases with increasing temperature. [] This behavior is attributed to the complex interplay of chain branching and chain termination reactions in the autoignition mechanism.

Q6: How is this compound used as a test mixture for evaluating fractionating columns?

A6: this compound, when combined with 2-methylhexane, forms a test mixture for evaluating the efficiency of highly efficient fractionating columns. This is due to the small difference in their boiling points, requiring efficient separation. []

Q7: How does the molecular structure of this compound influence its performance in selective methylative homologation reactions?

A7: The branched structure of this compound plays a crucial role in selective methylative homologation. It reacts with methanol in the presence of InI₃ catalyst to primarily produce this compound and other branched alkanes. [] This selectivity is due to the inherent stability of tertiary carbocations formed during the reaction mechanism.

Q8: What role does this compound play in the formation of coke during catalytic cracking processes?

A9: While this compound itself doesn't directly form coke, its diffusion properties within zeolite catalysts, like HY zeolite, can be affected by coke formation during reactions like n-heptane cracking. [] Understanding the diffusion limitations caused by coke is crucial for optimizing catalyst performance.

Q9: How is computational chemistry used to study this compound?

A10: Computational chemistry, specifically molecular dynamics simulations, has been used to study the surface tension of this compound. [] These simulations employ models like the anisotropic united atoms (AUA4) model to predict surface tension as a function of temperature and compare them to experimental data.

Q10: Is this compound identified as a volatile organic compound (VOC) in environmental studies?

A12: Yes, this compound has been identified as a constituent of VOCs in various environmental studies. [] Its presence in the atmosphere is often linked to anthropogenic activities like fuel combustion and industrial emissions.

Q11: What is the significance of analyzing the C5-C13 fractions, including this compound, in source rock analysis?

A15: Analyzing the C5-C13 fractions, including this compound, in source rocks provides valuable information about the type and maturity of organic matter present. This information is crucial for assessing the hydrocarbon generation potential of source rocks in petroleum exploration. []

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